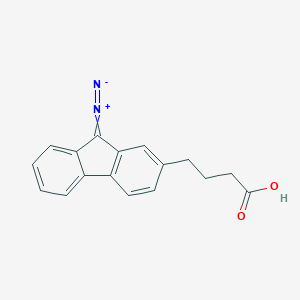

9-Diazofluorene-2-butyric acid

Description

Structure

3D Structure

Properties

CAS No. |

119494-25-6 |

|---|---|

Molecular Formula |

C17H14N2O2 |

Molecular Weight |

278.3 g/mol |

IUPAC Name |

4-(9-diazofluoren-2-yl)butanoic acid |

InChI |

InChI=1S/C17H14N2O2/c18-19-17-14-6-2-1-5-12(14)13-9-8-11(10-15(13)17)4-3-7-16(20)21/h1-2,5-6,8-10H,3-4,7H2,(H,20,21) |

InChI Key |

TWLXVTRYICAUEC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(C2=[N+]=[N-])C=C(C=C3)CCCC(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=[N+]=[N-])C=C(C=C3)CCCC(=O)O |

Other CAS No. |

119494-25-6 |

Synonyms |

9-diazofluorene-2-butyric acid DAF-BA |

Origin of Product |

United States |

Photochemical and Thermal Decomposition Pathways of 9 Diazofluorene 2 Butyric Acid

Mechanistic Elucidation of Molecular Nitrogen Extrusion

The fundamental step in the utility of 9-diazofluorene-2-butyric acid as a carbene precursor is the elimination of a stable dinitrogen molecule (N₂). This transformation can be achieved through light or heat, with the underlying mechanisms dictating the subsequent chemistry of the generated carbene.

The photochemical decomposition of 9-diazofluorene (B1199885) derivatives is an ultrafast and complex process. Upon absorption of ultraviolet (UV) light, the 9-diazofluorene moiety is promoted to an electronically excited singlet state. nih.govacs.orgmdpi.com Ultrafast laser flash photolysis studies on the parent compound, 9-diazofluorene, show that this excited diazo state is formed within 300 femtoseconds. nih.govacs.org

Thermal decomposition of 9-diazofluorene can also lead to the generation of fluorenylidene. In addition to direct heating, this decomposition can be induced under milder conditions by nucleophiles such as hydroxide (B78521) or alkoxide ions at moderate temperatures (e.g., 30°C). rsc.orgnih.gov When 9-diazofluorene is treated with nucleophiles like quaternary ammonium (B1175870) hydroxide or potassium t-butoxide in solvents such as dimethyl sulfoxide (B87167) or acetonitrile, it decomposes to yield fluorenone azine as the major product, with the evolution of nitrogen. rsc.orgnih.gov

The kinetics of this nucleophile-induced decomposition are complex, following a general rate equation of v = k[FlN₂]³/²[Nu⁻]¹/², where [FlN₂] is the concentration of 9-diazofluorene and [Nu⁻] is the concentration of the nucleophile. rsc.orgnih.gov This suggests a mechanism involving an electron-transfer chain catalysis. nih.govresearchgate.net The proposed mechanism involves the initial nucleophilic attack on the diazo compound to form an anionic species. This anion can then transfer an electron to another molecule of 9-diazofluorene, initiating a chain reaction that leads to the decomposition of further diazo molecules. rsc.orgnih.gov

Generation and Characterization of Fluorenylidene Carbene Intermediates

The extrusion of nitrogen from this compound results in the formation of fluorenylidene, a carbene that can exist in two different electronic spin states: a singlet state and a triplet state. These states have different geometries, energies, and chemical reactivities, and they exist in a dynamic equilibrium.

Direct photolysis of 9-diazofluorene initially produces fluorenylidene in its singlet state. wikipedia.org Ultrafast spectroscopic studies have revealed that this process is more nuanced than previously thought, involving the formation of two distinct singlet carbene intermediates. nih.govacs.orgresearchgate.net

Immediately following nitrogen extrusion, a higher-energy, open-shell excited singlet state (¹Fl*) is formed as a minor product. wikipedia.orgnih.gov This species is characterized by a transient absorption maximum around 370 nm. nih.govnih.gov This excited singlet carbene is short-lived, with a lifetime of approximately 20.9 picoseconds in acetonitrile, and it rapidly decays to the lower-energy, closed-shell singlet state (¹Fl). nih.govacs.org This ground singlet state (¹Fl) is the major product of the photolysis and exhibits a characteristic absorption band between 405 and 430 nm, with the exact maximum being solvent-dependent. nih.govacs.orgresearchgate.net

| Species | Description | Absorption Maxima (λmax) | Lifetime (in Acetonitrile) |

|---|---|---|---|

| ¹Fl* | Excited, Open-Shell Singlet Carbene | ~370 nm | 20.9 ps |

| ¹Fl | Ground, Closed-Shell Singlet Carbene | 405–430 nm | Solvent-dependent (decays via ISC) |

While photolysis generates the singlet carbene, the electronic ground state of fluorenylidene is actually a triplet (³Fl). wikipedia.orgepa.gov The triplet state is characterized as a bent diradical, with two unpaired electrons occupying orthogonal sp-hybrid orbitals. wikipedia.orgwikipedia.org However, the energy gap between the triplet ground state and the lowest-energy singlet state is unusually small, estimated to be only about 1.1 kcal/mol (4.6 kJ/mol). wikipedia.orgepa.gov

Due to this small energy difference, the initially formed singlet carbene (¹Fl) rapidly interconverts with the triplet state (³Fl) through a process called intersystem crossing (ISC). nih.govwikipedia.org This results in a temperature- and solvent-dependent equilibrium mixture of the singlet and triplet carbenes. nih.govepa.gov The reactivity of fluorenylidene in solution is therefore a composite of the reactions of both the singlet and triplet species, with the product distribution depending on the relative rates of their reactions versus the rate of their interconversion. wikipedia.org

Influence of Solvent Environment on Carbene Reactivity and Photophysical Properties

The solvent plays a crucial role in modulating the properties and reactivity of the fluorenylidene carbene by influencing the singlet-triplet equilibrium and the rates of intersystem crossing. wikipedia.orgresearchgate.net

Polar solvents can stabilize the singlet state, which has more zwitterionic character than the diradical triplet state. wikipedia.org In protic solvents like methanol (B129727), the singlet carbene can react directly, for instance, by insertion into the O-H bond, a reaction that competes with intersystem crossing to the triplet state. nih.govacs.org This can lead to the formation of products like the 9-fluorenyl cation. nih.govacs.org

Halogenated solvents exhibit a particularly interesting effect. nih.govwikipedia.org While carbene ISC rates are generally fastest in nonpolar solvents, they are remarkably slow in solvents like hexafluorobenzene (B1203771) and dibromomethane. nih.govwikipedia.org This is attributed to the stabilization of the singlet state through the formation of a complex between the empty p-orbital of the carbene carbon and a lone pair of electrons from a halogen atom in the solvent. wikipedia.orgresearchgate.net This interaction lowers the energy of the singlet state, reduces the singlet-triplet energy gap, and thereby slows the rate of intersystem crossing. wikipedia.orgresearchgate.net

| Solvent | Singlet Lifetime (ps) | Key Interaction |

|---|---|---|

| Cyclohexane | Relatively Fast ISC | Non-polar, weak interaction |

| Acetonitrile | Longer lifetime than cyclohexane | Polar, dipole interactions |

| Methanol | Reactive | Reacts with singlet carbene (O-H insertion) |

| Hexafluorobenzene | Slow ISC | Stabilization of singlet state via complexation |

| Dibromomethane | Slow ISC | Stabilization of singlet state via complexation |

Competing Rearrangement and Isomerization Pathways

The excited state of this compound does not solely lead to carbene formation. Competing intramolecular rearrangements can occur, representing significant alternative reaction channels. These pathways are crucial in understanding the complete photochemical profile of the molecule.

Wolff Rearrangement in Diazo Excited States

The Wolff rearrangement is a classic reaction of α-diazocarbonyl compounds, involving the conversion of the diazo compound into a ketene (B1206846) through a 1,2-rearrangement, with concomitant loss of dinitrogen. wikipedia.org This rearrangement can be induced by thermolysis, photolysis, or transition metal catalysis. wikipedia.orgorganic-chemistry.org While this compound is not an α-diazoketone in the traditional sense, the principles of the Wolff rearrangement can be extended to understand potential rearrangements in this system.

The mechanism of the Wolff rearrangement is complex and can proceed through either a concerted pathway, where nitrogen extrusion and the 1,2-shift occur simultaneously, or a stepwise pathway involving a carbene intermediate. organic-chemistry.orgresearchgate.net The conformation of the α-diazocarbonyl compound and the nature of the migrating group are key factors that influence the operative mechanism. researchgate.net For many Wolff reactions, competing concerted and stepwise pathways exist. wikipedia.org

In the context of this compound, a true Wolff rearrangement to form a ketene is structurally disfavored due to the nature of the fluorene (B118485) ring system. However, analogous skeletal rearrangements can be considered. The migratory aptitude of different groups plays a significant role in such rearrangements. Generally, hydrogen atoms have the highest migratory aptitude, followed by alkyl and aryl groups. wikipedia.org

| Factor | Influence on the Wolff Rearrangement |

| Nature of Migrating Group | The inherent ability of a substituent to migrate. Generally, H > Alkyl ≈ Aryl. wikipedia.org |

| Conformation | The s-cis or s-trans conformation of the diazocarbonyl compound can favor either a concerted or stepwise mechanism. wikipedia.orgresearchgate.net |

| Reaction Conditions | Thermal, photochemical, or metal-catalyzed conditions can alter the reaction pathway and product distribution. organic-chemistry.org |

| Carbene Stability | The stability of the potential carbene intermediate can influence the likelihood of a stepwise mechanism. wikipedia.org |

Rearrangements in the Excited State (RIES) Mechanisms

Rearrangements in the Excited State (RIES) offer another set of competing pathways for the excited diazo compound, where product formation occurs directly from the excited state of the precursor, bypassing the formation of a relaxed carbene intermediate. acs.org This concept proposes that some rearrangements can be concerted with the extrusion of nitrogen from the excited state. acs.org

Studies on various diazo compounds have provided evidence for RIES mechanisms. acs.org For instance, the photolysis of certain diazo compounds can lead to 1,2-hydrogen or 1,2-phenyl migrations directly from the excited state. tuni.fi The occurrence of RIES is often invoked to explain the formation of products that cannot be rationalized by the chemistry of the corresponding ground-state carbene.

For this compound, the possibility of a RIES mechanism involving the butyric acid side chain or a rearrangement of the fluorene skeleton itself should be considered. The specific influence of the 2-butyric acid substituent on the electronic distribution of the fluorene system in the excited state would be a determining factor in the viability of such pathways. While direct experimental evidence for RIES in this compound is not available, the principles established for other aromatic diazo compounds suggest it as a plausible competing pathway.

| Pathway | Key Intermediate(s) | Primary Outcome | Influencing Factors |

| Carbene Formation | Singlet and/or triplet carbene | Insertion, addition, or abstraction reactions | Solvent, presence of trapping agents, temperature |

| Wolff-type Rearrangement | Potentially a carbene or a concerted transition state | Skeletal rearrangement | Migratory aptitude of substituents, conformation |

| RIES | Excited state of the diazo compound | Direct formation of rearrangement products | Electronic properties of the excited state, nature of substituents |

Reactivity and Reaction Mechanisms of Fluorenylidene Carbenes Derived from 9 Diazofluorene 2 Butyric Acid

Carbene Insertion Reactions

Carbene insertion is a reaction in which the carbene interposes itself into an existing sigma bond. libretexts.org For carbenes derived from 9-diazofluorene-2-butyric acid, these reactions provide a direct method for forming new carbon-carbon and carbon-heteroatom bonds. The preference for insertion generally follows the order: X-H (where X is a heteroatom) > C-H > C-C. chemeurope.com

The insertion of a carbene into a carbon-hydrogen (C-H) bond is a fundamental transformation in organic chemistry. libretexts.org Fluorenylidene carbenes, generated from the photolysis of corresponding 9-diazofluorene (B1199885) derivatives, readily undergo insertion into C-H bonds. mdpi.comresearchgate.net These reactions are often non-selective, though a general preference for insertion into tertiary (3°) C-H bonds over secondary (2°) and primary (1°) C-H bonds is typically observed, primarily due to electronic factors. squarespace.com The reaction can proceed through a concerted mechanism for the singlet carbene, leading to retention of stereochemistry, or a stepwise radical mechanism for the triplet carbene. squarespace.com

The general trend for carbenoid C-H activation favors insertion at sites that can stabilize a partial positive charge in the transition state. squarespace.com Conversely, an electron-withdrawing group adjacent to the C-H bond will deactivate it toward insertion. squarespace.com Intramolecular C-H insertion is generally favored over intermolecular processes when sterically feasible, with the formation of five-membered rings being particularly preferred. chemeurope.comlibretexts.org

Table 1: General Selectivity in Carbene C-H Insertion Reactions

| C-H Bond Type | Reactivity Trend | Rationale |

|---|---|---|

| Tertiary (3°) | Highest | Electronic stabilization of transition state. squarespace.com |

| Secondary (2°) | Intermediate | Moderate stabilization. squarespace.com |

| Primary (1°) | Lowest | Electronically disfavored but can be sterically favored. squarespace.com |

Insertion reactions into the polar O-H and N-H bonds of alcohols, water, and amines are highly efficient processes for fluorenylidene carbenes. mdpi.comnih.gov These reactions are typically considered "common" carbene insertion reactions and are often faster than C-H insertions. nih.gov For instance, the photolysis of 9-diazofluorene derivatives in methanol (B129727) (MeOH) cleanly yields the corresponding 9-methoxyfluorene product, a result of insertion into the O-H bond of methanol. mdpi.comresearchgate.net

While these insertions can occur thermally, they are often facilitated by transition metal catalysts. nih.gov Catalysts based on rhodium, copper, and iridium are commonly employed to modulate the reactivity and selectivity of the carbene. squarespace.com For example, while dirhodium catalysts may give poor yields of O-H insertion products from 9-diazofluorene due to competing side reactions, platinum(II) phosphine (B1218219) catalysts can drive the reaction to quantitative conversion. nih.gov

Beyond C-H, O-H, and N-H bonds, fluorenylidene carbenes can participate in insertion reactions with a broader range of heteroatom-hydrogen (X-H) bonds, including those of sulfur (S-H), silicon (Si-H), and boron (B-H). rsc.orgnih.gov These reactions are powerful, atom-economical methods for constructing new carbon-heteroatom bonds. nih.gov

S-H Insertion: Insertion into the S-H bond of thiols is an efficient process, analogous to O-H insertion.

Si-H Insertion: The insertion of carbenes into the Si-H bond of silanes is a well-established method for forming carbon-silicon bonds. rsc.orgresearchgate.net This reaction is typically catalyzed by transition metals such as rhodium, copper, or iridium. researchgate.net

B-H Insertion: Carbene insertion into the B-H bonds of borane (B79455) adducts is an effective strategy for creating carbon-boron bonds, providing access to valuable organoboron compounds. researchgate.netresearchgate.net These transformations are almost exclusively catalyzed by transition metals, with copper and rhodium complexes being particularly effective. nih.govresearchgate.net The reaction can be performed with high degrees of enantioselectivity by using chiral catalysts. nih.gov

Table 2: Overview of Carbene Heteroatom-Hydrogen Bond Insertions

| Bond Type | Substrate Class | Product Class | Catalyst Requirement |

|---|---|---|---|

| S-H | Thiols | Thioethers | Often proceeds without catalyst, can be metal-catalyzed. |

| Si-H | Silanes | Organosilanes | Transition metal catalyst (e.g., Rh, Cu, Ir) typically required. researchgate.net |

| B-H | Boranes | Organoboranes | Transition metal catalyst (e.g., Rh, Cu) typically required. nih.govresearchgate.net |

Cycloaddition Reactions

Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. Carbenes derived from this compound engage in several types of cycloadditions, most notably [2+1] cycloadditions with alkenes and alkynes. Furthermore, the parent diazo compound itself, as a 1,3-dipole, can undergo 1,3-dipolar cycloadditions.

The reaction of a carbene with an alkene to form a cyclopropane (B1198618) is known as cyclopropanation or [2+1] cycloaddition. libretexts.org Fluorenylidene reacts with olefins in a manner consistent with the Skell-Woodworth rules, where the stereochemical outcome depends on the spin state of the reacting carbene. wikipedia.org

Singlet Carbene: A singlet carbene adds to an alkene in a single, concerted step. libretexts.org This mechanism is stereospecific, meaning the stereochemistry of the alkene is preserved in the cyclopropane product. For example, a cis-alkene will yield a cis-substituted cyclopropane. chemeurope.com

Triplet Carbene: A triplet carbene adds to an alkene in a stepwise fashion, proceeding through a diradical intermediate. libretexts.org This allows for rotation around the single bonds in the intermediate before ring closure occurs, resulting in a non-stereospecific reaction that typically produces a mixture of cis and trans isomers. chemeurope.com

This reactivity allows for the synthesis of highly strained bicyclic systems and functionalized cyclopropanes. chemrxiv.org Similar [2+1] cycloadditions can occur with alkynes to yield highly strained cyclopropene (B1174273) derivatives.

The diazo functional group in this compound is a classic 1,3-dipole. organic-chemistry.org As such, the compound itself can participate directly in 1,3-dipolar cycloadditions with various dipolarophiles, such as alkynes and fullerenes, to form five-membered heterocyclic rings. organic-chemistry.orgwikipedia.org This reaction is often referred to as the Huisgen cycloaddition. organic-chemistry.org

The reaction of diazo compounds with ustc.edu.cnfullerene (C60) is a prominent example. youtube.com Research has shown that the pathway for this reaction is temperature-dependent. At room temperature, the reaction proceeds via a concerted [3+2] cycloaddition of the diazo compound to one of the double bonds on the fullerene cage, yielding a fullerene-fused pyrazoline. youtube.com This pyrazoline is stable and can be isolated. youtube.com

However, at higher temperatures, such as in refluxing toluene, the reaction is believed to proceed through a different mechanism. Under these conditions, the diazo compound first decomposes to the fluorenylidene carbene, which then adds to the fullerene in a [2+1] cycloaddition to form a methanofullerene derivative. youtube.com Therefore, both the diazo compound and its derived carbene provide pathways to fullerene functionalization, with the specific product depending on the reaction conditions.

Similarly, 1,3-dipolar cycloaddition with alkynes yields pyrazole (B372694) derivatives, while the carbene pathway would lead to cyclopropenes. nih.gov

Table 3: Reaction Pathways of 9-Diazofluorene Derivatives with C60 Fullerene

| Reaction Condition | Reacting Species | Mechanism | Product Type |

|---|---|---|---|

| Room Temperature | 9-Diazofluorene derivative (1,3-dipole) | 1,3-Dipolar Cycloaddition | Pyrazoline youtube.com |

| Refluxing Toluene | Fluorenylidene carbene | Carbene Addition ([2+1]) | Methanofullerene youtube.com |

Transition Metal-Catalyzed Carbene Transformations

The use of transition metals to catalyze reactions of diazo compounds, including derivatives of 9-diazofluorene, is a cornerstone of modern synthetic chemistry. These metals facilitate the formation of metal-carbene intermediates, which then undergo a variety of transformations such as cyclopropanation, X-H (where X = C, N, O, Si) insertion, and ylide formation. The choice of metal and its ligand sphere is critical in dictating the outcome and selectivity of these reactions. researchgate.netnih.gov

Dirhodium(II) complexes are exceptionally effective catalysts for reactions involving diazo compounds. emory.edu They are known to react with diazo compounds to form rhodium-carbene intermediates, which are central to many synthetic transformations. While specific studies on this compound are not extensively detailed in the literature, the general mechanisms of dirhodium(II) catalysis are well-established and applicable. The catalytic cycle typically involves the reaction of the diazo compound with the dirhodium(II) catalyst to release dinitrogen gas and form a rhodium-carbene species. This intermediate is electrophilic and can react with a wide range of substrates. emory.eduresearchgate.net

For instance, in the presence of alkenes, the rhodium-carbene can undergo cyclopropanation. The stereochemistry and efficiency of this process are highly dependent on the structure of the dirhodium catalyst, particularly the nature of its bridging ligands. Chiral dirhodium(II) carboxamidates have been successfully used to achieve enantioselective cyclopropanations. nih.gov Similarly, insertion into O-H, N-H, and C-H bonds are hallmark reactions of rhodium carbenes. nih.gov The butyric acid group on the fluorene (B118485) backbone could potentially participate in intramolecular reactions or influence the catalyst's binding and reactivity.

Table 1: Representative Dirhodium(II)-Catalyzed Carbene Transfer Reactions

| Reaction Type | Substrate | Catalyst | Product Type | Ref. |

|---|---|---|---|---|

| Cyclopropanation | Olefin | Rh₂(OAc)₄ | Cyclopropane | researchgate.net |

| C-H Insertion | Alkane | Rh₂(esp)₂ | Functionalized Alkane | nih.gov |

| N-H Insertion | Amine | Rh₂(OAc)₄ | Substituted Amine | nih.gov |

This table presents generalized examples of dirhodium(II)-catalyzed reactions applicable to carbenes derived from diazo compounds.

Ruthenium complexes offer a distinct reactivity profile for transformations of diazo compounds. Depending on the synthetic approach and the ruthenium precursor used, the reaction with 9-diazofluorene can lead to either a ruthenium-fluorenylidene carbene complex or a stable metal-diazoalkane complex where the diazo unit remains intact. acs.org

For example, the treatment of RuCl₂(PPh₃)₃ with 9-diazofluorene, followed by the addition of a pincer ligand like 2,6-bis(di-tert-butylphosphinomethyl)pyridine (tBu-PNP), results in the formation of a Ru(II) fluorenylidene complex with the loss of N₂. acs.org In contrast, reacting a dinitrogen complex, such as (tBu-PNP)Ru(H)₂(N₂), with 9-diazofluorene can yield an η¹-diazofluorene Ru(II) complex, where the C-N₂ bond is coordinated to the metal center. acs.org These diazoalkane complexes can be intermediates themselves, which upon heating or further reaction, can eliminate dinitrogen to generate the carbene species. acs.org

Some ruthenium systems, however, have shown limited reactivity. For instance, certain ruthenium carbene complexes used in olefin metathesis did not react with 9-diazofluorene at room temperature. google.com Ruthenium porphyrin complexes have also been utilized to catalyze C-H insertion reactions, enabling the synthesis of five-membered heterocyclic rings. nih.gov

Table 2: Ruthenium-Mediated Transformations of 9-Diazofluorene

| Ruthenium Precursor | Ligand System | Resulting Complex Type | Key Finding | Ref. |

|---|---|---|---|---|

| RuCl₂(PPh₃)₃ | tBu-PNP | Ru(II) Fluorenylidene Carbene | Direct carbene complex formation with N₂ loss. | acs.org |

| (tBu-PNP)Ru(H)₂(N₂) | tBu-PNP | η¹-Diazofluorene Ru(II) Complex | Formation of a stable metal-diazoalkane complex. | acs.org |

Beyond rhodium and ruthenium, a variety of other transition metals are effective catalysts for carbene transfer from diazo compounds.

Copper: Copper(I) catalysts are widely used and are known to be effective for N-H insertion reactions, providing an alternative to rhodium-based systems. nih.gov Copper complexes can also catalyze cyclopropanation and Doyle-Kirmse reactions efficiently, often using earth-abundant and cost-effective metal sources. nih.gov

Platinum: Platinum(0) complexes, such as [Pt(C₂H₄)(PPh₃)₂], can catalytically decompose 9-diazofluorene. However, this reaction primarily leads to the formation of difluoren-9-ylidene-hydrazine (an azine), which is a product of carbene dimerization, rather than transfer to a substrate. researchgate.net

Silver: Silver catalysts are recognized for their unique reactivity and ability to enhance reaction rates and selectivity while suppressing competitive dimerization processes. researchgate.net On a silver surface, fluorenylidene generated from 9-diazofluorene can chemisorb to form a surface-bound silver-carbene complex. researchgate.net

Gold: Gold catalysts have also been employed in carbene transfer reactions, though their application with 9-diazofluorene derivatives is less common than with other diazo compounds. researchgate.net

Phthalocyanine (B1677752) Complexes: Metal phthalocyanine (MPc) complexes have emerged as powerful catalysts for carbene transfer, showing unprecedented reactivity in challenging N-H insertion reactions that are not achievable with traditional porphyrin or other metal catalysts. anr.fr

Control of Carbene Reactivity and Selectivity through Electronic and Steric Effects

The reactivity of fluorenylidene carbenes is delicately balanced due to the small energy gap between the singlet and triplet spin states, which is only about 1.1 kcal/mol. wikipedia.org This allows for the population of both states under typical reaction conditions, with the product distribution often depending on which spin state dominates the reaction pathway. The control of this reactivity and the resulting selectivity can be achieved by tuning electronic and steric parameters. researchgate.net

Electronic Effects: The electronic properties of substituents on the fluorene ring can influence the stability and reactivity of the carbene. researchgate.net Electron-donating groups can stabilize the electrophilic singlet state, while electron-withdrawing groups can enhance its electrophilicity. The butyric acid group in this compound, being an electron-withdrawing group, would be expected to influence the electronic properties of the resulting carbene. The photolysis of 2,7-disubstituted 9-diazofluorenes shows that substituents significantly impact their spectral and photophysical properties, which is directly related to the electronic structure. mdpi.com

Steric Effects: Steric hindrance around the carbene center plays a crucial role in controlling selectivity. acs.org Bulky substituents can direct the approach of a reactant, leading to higher stereoselectivity in reactions like cyclopropanation. Studies on 1-alkylfluorenylidenes have demonstrated that increasing the steric bulk of the substituent can influence the reaction pathway. acs.org For nucleophilic carbenes, increasing steric effects can even lead to an "inversion" of philicity, making them behave more like electrophiles. github.io The placement of the butyric acid group at the 2-position of the fluorene ring is not expected to impart significant steric hindrance directly at the C-9 carbene center, but its conformational flexibility could influence interactions in the transition state.

The choice of solvent can also play a role by stabilizing one spin state over the other. For example, halogenated solvents can stabilize the singlet state of fluorenylidene, leading to more stereospecific concerted reactions. wikipedia.org

Advanced Spectroscopic Investigations of 9 Diazofluorene and Derived Carbenes

Ultrafast Time-Resolved Spectroscopies for Intermediate Observation

The study of highly reactive intermediates in chemical reactions, such as carbenes, necessitates the use of spectroscopic techniques with exceptionally high time resolution. Ultrafast time-resolved spectroscopy, particularly femtosecond transient absorption spectroscopy, has been instrumental in observing the fleeting species generated during the photolysis of 9-diazofluorene (B1199885). nih.govacs.orgwikipedia.orgresearchgate.net

Upon excitation with an ultrafast laser pulse, a broadly absorbing transient species is observed within the instrument's time resolution of 300 femtoseconds. nih.govacs.orgresearchgate.net This initial transient is assigned to an excited state of the diazo compound (DAF*). nih.govacs.orgresearchgate.net The ability to monitor these early-stage dynamics is crucial for constructing a complete picture of the reaction mechanism, from the initial absorption of light to the formation of the carbene and its subsequent reactions. These multidimensional ultrafast spectroscopic methods are premier tools for investigating condensed phase dynamics in various chemical and biological systems. nih.gov The use of sequences of ultrashort light pulses allows for the probing of phenomena such as quantum coherence and exciton (B1674681) dissociation. nih.govarxiv.org

The experimental setup for these studies typically involves a pump-probe configuration. A femtosecond laser pulse excites the sample, and a second, time-delayed pulse probes the changes in absorption of the sample. By varying the time delay between the pump and probe pulses, the temporal evolution of the transient species can be mapped out. researchgate.netrsc.org

Direct Observation of Diazo Excited States and Carbene Excited States

Ultrafast photolysis of 9-diazofluorene allows for the direct observation of not only the initially formed diazo excited state but also the subsequent carbene excited states. The excited diazo molecule, ¹DAF, fragments to produce the fluorenylidene carbene (Fl). wikipedia.org This process populates both a higher energy singlet state of the carbene (¹Fl) and the lowest energy singlet state (¹Fl). nih.govacs.orgresearchgate.net

The higher energy singlet carbene, ¹Fl*, is characterized by an absorption maximum around 370 nm. nih.govacs.orgresearchgate.net This excited singlet state is short-lived, with a lifetime of 20.9 ps in acetonitrile, and it decays to the lower energy singlet state, ¹Fl. nih.govacs.orgresearchgate.net The lowest energy singlet carbene, ¹Fl, exhibits an absorption maximum that is dependent on the solvent, ranging from 405 nm to 430 nm. nih.govacs.orgresearchgate.net The observation of these distinct singlet states of fluorenylidene has been a significant achievement of ultrafast spectroscopy.

The following table summarizes the key transient species observed during the ultrafast photolysis of 9-diazofluorene and their spectroscopic characteristics.

| Transient Species | Description | Absorption Maximum (λmax) | Lifetime |

| ¹DAF | Excited singlet state of 9-diazofluorene | Broad absorption | < 300 fs |

| ¹Fl | Higher energy excited singlet state of fluorenylidene | 370 nm | 20.9 ps (in acetonitrile) |

| ¹Fl | Lowest energy singlet state of fluorenylidene | 405-430 nm (solvent dependent) | Varies with solvent |

| ³Fl | Ground triplet state of fluorenylidene | - | - |

Dynamics of Intersystem Crossing (ISC) in Fluorenylidene Carbenes

Fluorenylidene is known for having a triplet ground state (³Fl) that is only slightly lower in energy than the lowest singlet state (¹Fl), by about 1.1 kcal/mol. wikipedia.org This small energy gap facilitates intersystem crossing (ISC), a non-radiative process involving a change in spin multiplicity, from the singlet state to the triplet state. wikipedia.orgwikipedia.org The dynamics of this process are crucial as the reactivity of the singlet and triplet carbenes are different. wikipedia.org

The rate of ISC in fluorenylidene is influenced by the solvent. nih.govacs.org In acetonitrile, cyclohexane, and benzene, the singlet carbene (¹Fl) relaxes to the triplet ground state (³Fl). nih.govacs.orgresearchgate.net Interestingly, the rate of ISC is found to be remarkably slow in hexafluorobenzene (B1203771) and other halogenated solvents. nih.govacs.orgresearchgate.net This is contrary to the general trend where carbene ISC rates are fastest in nonpolar solvents. nih.govacs.org The stabilization of the singlet state in halogenated solvents, possibly through complexation with the empty p-orbital of the carbene, is thought to decelerate the rate of intersystem crossing. wikipedia.org

The study of ISC is fundamental to understanding and controlling the outcomes of carbene reactions. wikipedia.org The ability to modulate the ISC rate through solvent choice or molecular design is a key aspect of harnessing the reactivity of these intermediates. wikipedia.org

Spectroscopic Probing of Carbene Solvation Dynamics

The interaction of a newly formed carbene with its surrounding solvent molecules is a dynamic process that can be tracked using ultrafast spectroscopy. The solvation of the singlet carbene, particularly in coordinating solvents, leads to observable changes in its absorption spectrum over picosecond timescales. nih.govresearchgate.net

Upon formation, the initial absorption maximum of the singlet carbene can exhibit a further red-shift as the solvent molecules reorganize to accommodate the carbene. nih.govresearchgate.net For instance, in low-viscosity coordinating solvents, this red-shift occurs between 2 and 10 picoseconds after the laser pulse. nih.govresearchgate.net This spectral evolution is attributed to the dynamics of solvation of the singlet carbene. nih.govresearchgate.net

Studies using deuterated alcohols have provided further insight into the solvation mechanism. nih.govresearchgate.net The time constants for the spectral red-shift are longer in deuterated alcohols compared to their non-deuterated counterparts, indicating a kinetic isotope effect. nih.govresearchgate.net This observation suggests that the solvent reorganization involves the formation of hydrogen bonds between the solvent and the carbene. nih.govresearchgate.net The time constant of this solvation process is also observed to lengthen with increasing solvent viscosity in a linear fashion. nih.govresearchgate.net These detailed kinetic data are consistent with the motion of the solvent to achieve a specific interaction with the carbene, ultimately leading to the formation of a new hydrogen bond. nih.govresearchgate.net

The following table presents data on the solvation dynamics of a related carbene in various alcohols, illustrating the kinetic isotope effect.

| Solvent | Solvation Time Constant (ps) | Solvent-O-d | Solvation Time Constant (ps) | Kinetic Isotope Effect (KIE) |

| Methanol (B129727) | 9.6 | Methanol-O-d | 16 | 1.7 |

| Ethanol | 14.3 | Ethanol-O-d | 26 | 1.8 |

| 2-Propanol | 28 | 2-Propanol-O-d | 40 | 1.4 |

| 2,2,2-Trifluoroethanol | 4.4 | 2,2,2-Trifluoroethanol-O-d | 14 | 3.2 |

Computational Chemistry Approaches to 9 Diazofluorene 2 Butyric Acid Reactivity

Density Functional Theory (DFT) Studies on Electronic Structures and Reaction Profiles

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic structure and reactivity of organic molecules. For fluorene (B118485) derivatives, DFT methods, particularly with hybrid functionals like B3LYP, are widely used to predict molecular geometries, vibrational frequencies, and electronic properties with a good balance of accuracy and computational cost. nih.govnih.gov

DFT calculations are instrumental in characterizing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of 9-diazofluorene-2-butyric acid. The energies and spatial distributions of these orbitals are critical for understanding the molecule's electronic transitions and its reactivity in chemical reactions. For instance, studies on similar fluorene-based compounds show how substituents influence the HOMO-LUMO gap, which in turn affects the molecule's absorption spectra and stability. nih.govsemanticscholar.orgresearchgate.net The inclusion of a butyric acid group is anticipated to influence the electron density distribution across the fluorene ring system, which can be precisely quantified by DFT.

Furthermore, DFT is employed to map out reaction energy profiles, locating transition states and intermediates along a reaction coordinate. This allows for the calculation of activation energies and reaction enthalpies, providing deep insights into the kinetics and thermodynamics of processes such as the decomposition of the diazo compound and the subsequent reactions of the carbene.

| Parameter | Significance | Common DFT Functional/Basis Set |

|---|---|---|

| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles of the ground state structure. | B3LYP/6-31G(d) or larger |

| HOMO/LUMO Energies | Determine the electronic gap, influencing reactivity and spectroscopic properties. nih.govresearchgate.net | B3LYP/6-31+G(d,p) |

| Vibrational Frequencies | Used to confirm stationary points (minima or transition states) and predict IR/Raman spectra. nih.gov | B3LYP/6-31+G(d,p) |

| UV-Vis Absorption Spectra | Calculated using Time-Dependent DFT (TD-DFT) to predict electronic transition energies. semanticscholar.org | TD-B3LYP/6-31+G(d,p) |

| Reaction Pathways | Mapping of potential energy surfaces to identify transition states and intermediates. | B3LYP or M06-2X with appropriate basis sets |

High-Level Ab Initio and Multireference Quantum Chemical Calculations (e.g., CASSCF, CASPT2)

While DFT is a versatile tool, it can struggle with systems that have significant multireference character, such as electronically excited states or molecules with near-degenerate orbitals. The fluorenylidene carbene, formed upon nitrogen extrusion from this compound, is a prime example. Carbenes typically have two low-lying electronic states, a singlet and a triplet, which are often close in energy. wikipedia.org Accurately describing these states and their energy difference (the singlet-triplet gap) requires methods that can handle static electron correlation.

This is where multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) and the second-order perturbation theory corrected version (CASPT2) become essential. molcas.orgarxiv.org

CASSCF (Complete Active Space Self-Consistent Field): This method provides a qualitatively correct description of the electronic structure by including all important electronic configurations within a defined "active space" of orbitals and electrons. For fluorenylidene, the active space would typically include the two non-bonding orbitals on the carbene carbon that house the two valence electrons. arxiv.org

CASPT2 (Complete Active Space Second-Order Perturbation Theory): CASSCF often lacks a quantitative description of dynamic electron correlation (the instantaneous repulsion between electrons). CASPT2 builds upon the CASSCF reference wave function by adding this dynamic correlation through second-order perturbation theory. arxiv.orggithub.io This approach yields highly accurate energies for ground and excited states, making it a benchmark method for calculating singlet-triplet gaps and vertical excitation energies in challenging systems. github.iorsc.org

These methods are computationally demanding but are crucial for a reliable theoretical understanding of the photophysics and reactivity of the fluorenylidene carbene derived from this compound. molcas.orgfaccts.de

Theoretical Elucidation of Photochemical and Thermal Decomposition Mechanisms

The decomposition of this compound to fluorenylidene, nitrogen gas, and subsequent products can be initiated either photochemically or thermally. Computational chemistry is vital for unraveling the complex mechanisms of these processes.

Absorption of a photon to form an excited singlet state of the diazo compound.

Ultrafast C-N bond cleavage and extrusion of N₂ to form the singlet carbene.

Intersystem crossing (ISC) from the initial singlet carbene to the triplet ground state carbene. wikipedia.org

Thermal Decomposition: In the absence of light, this compound can decompose upon heating. Computational modeling can predict the activation energy for this unimolecular decomposition and elucidate the structure of the transition state. DFT calculations have been successfully applied to study the thermal decomposition of various organic compounds, including diazo derivatives and pyrazolines. researchgate.netmdpi.com These studies help determine whether the reaction proceeds in a single concerted step or via multiple steps involving intermediates. mdpi.com For some diazo compounds, theoretical work has also explored electron-transfer chain catalysis mechanisms, particularly in the presence of nucleophiles. rsc.org

Prediction of Carbene Reactivity, Spin States, and Selectivity

The chemical behavior of the fluorenylidene-2-butyric acid carbene is dictated by its electronic spin state. Computational methods are indispensable for predicting the properties and distinct reactivity patterns of the singlet and triplet states.

Spin States and the Singlet-Triplet Gap: Fluorenylidene is known for its unusually small singlet-triplet energy gap, with the triplet state being the ground state by only about 1.1 kcal/mol. wikipedia.org This small gap means that both spin states can be present and reactive under typical experimental conditions. wikipedia.orgacs.org Accurately calculating this small gap is a significant challenge for theory. While high-level methods like CASPT2 are reliable, recent studies have also shown that certain modern DFT functionals can provide chemically accurate predictions at a lower computational cost. chemrxiv.orgresearchgate.net

Reactivity and Selectivity: The singlet and triplet states of a carbene exhibit fundamentally different reactivity, a concept explained by the Skell-Woodworth rules. wikipedia.org

Singlet Carbene: The singlet state has a vacant p-orbital and a pair of electrons in an sp²-hybridized orbital. It behaves as both a Lewis acid and a Lewis base and typically undergoes concerted reactions. For example, its addition to an alkene is stereospecific.

Triplet Carbene: The triplet state has two singly occupied orbitals and behaves like a diradical. Its reactions are often stepwise and non-stereospecific. For instance, addition to an alkene proceeds via a triplet biradical intermediate, allowing for bond rotation before ring closure, which leads to a mixture of stereoisomers. wikipedia.org

Computational chemistry can model the reaction pathways for both the singlet and triplet carbene with various substrates, predicting the activation barriers and product distributions. This allows for a theoretical prediction of the chemo-, regio-, and stereoselectivity of the carbene's reactions, which would be influenced by the electronic effects of the 2-butyric acid substituent.

| Property | Singlet Fluorenylidene (¹FL) | Triplet Fluorenylidene (³FL) |

|---|---|---|

| Electronic Configuration | Closed-shell, spin-paired electrons in an sp² orbital, vacant p-orbital. wikipedia.org | Open-shell, two unpaired electrons in orthogonal orbitals (sp and p). wikipedia.org |

| Geometry | Bent structure. | Bent structure, predicted bond angle >135°. wikipedia.org |

| Relative Energy | Excited state, ~1.1 kcal/mol above the triplet ground state. wikipedia.org | Ground state. wikipedia.org |

| Reactivity Type | Concerted, stereospecific reactions (e.g., with alkenes). Behaves as an electrophile/nucleophile. | Stepwise, non-stereospecific reactions. Behaves as a diradical. wikipedia.org |

Computational Modeling of Carbene Interactions with Surfaces

The interaction of highly reactive species like carbenes with surfaces is a field of significant interest for applications in materials science and heterogeneous catalysis. Computational modeling provides a molecular-level understanding of these complex interactions. While specific studies on this compound are not available, research on the parent fluorenylidene provides valuable insights.

Theoretical models can simulate the adsorption of the carbene onto a surface, such as a metal or semiconductor. These models can predict the preferred binding sites, adsorption energies, and the nature of the chemical bond formed between the carbene and the surface atoms. For example, studies have shown that fluorenylidene can covalently bind to a silver surface, forming a surface metal-carbene species.

Furthermore, computational methods can explore the dynamics and reactivity of the carbene once it is on the surface. This includes modeling surface diffusion, reactions with co-adsorbed molecules, or surface-mediated polymerization. These simulations often employ multiscale approaches like Quantum Mechanics/Molecular Mechanics (QM/MM), where the reactive center (carbene and nearby surface atoms) is treated with a high level of quantum theory, while the rest of the system is described by a more computationally efficient classical force field. This approach allows for the study of complex systems that are too large to be treated entirely by quantum mechanics. avestia.com

Applications of 9 Diazofluorene 2 Butyric Acid As a Research Probe in Chemical Biology

Photoactivatable Probes for Biological Membrane Studies

The hydrophobic fluorene (B118485) moiety of 9-Diazofluorene-2-butyric acid and its analogs allows them to readily partition into the nonpolar core of biological membranes. Upon photolysis, the generated carbene can insert into the C-H bonds of lipid acyl chains and the hydrophobic segments of integral membrane proteins. This characteristic has been exploited to map the architecture of membranes and the disposition of membrane-spanning proteins.

Depth-Dependent Photolabeling of Membrane Hydrophobic Core

The strategic placement of the photoactivatable diazo group on the fluorene ring system, coupled with the carboxylic acid side chain, allows for a degree of control over the probe's orientation and depth of insertion within the lipid bilayer. While the carboxylic acid group tends to anchor the molecule towards the polar headgroup region of the membrane, the hydrophobic fluorene ring penetrates the nonpolar core. This inherent property, though not providing precise depth control with a single molecule, has been a foundational concept in the development of a series of probes to map different depths of the membrane.

Investigation of Lipid Bilayer Structure and Dynamics using DAF-BA

While direct studies utilizing this compound to investigate the nuanced dynamics of lipid bilayers are not extensively documented in readily available literature, the principles of hydrophobic photolabeling suggest its potential utility in this area. The reactivity of the carbene generated from DAF-BA is largely indiscriminate towards the C-H bonds of the lipid acyl chains. This lack of specificity can be advantageous in providing a general snapshot of the lipid environment.

For instance, in a lipid bilayer with defined domains of varying fluidity (e.g., liquid-ordered and liquid-disordered phases), the efficiency of photolabeling by a probe like DAF-BA could theoretically differ. Regions with more fluid, disordered acyl chains might present a different labeling pattern compared to more tightly packed, ordered domains. This differential labeling could, in principle, be used to map the lateral organization of lipids. However, more specialized fluorescent probes that exhibit changes in their photophysical properties in response to the local environment are now more commonly employed for detailed studies of lipid bilayer dynamics, such as lipid packing and fluidity.

Selective Labeling and Probing of Integral Membrane Proteins (e.g., Band 3)

One of the most powerful applications of hydrophobic photoactivatable probes like DAF-BA is the identification and structural analysis of the membrane-spanning domains of integral membrane proteins. These regions are notoriously difficult to study due to their hydrophobicity.

Research on human erythrocyte ghosts using 2-[3H]diazofluorene has provided significant insights into the labeling of integral membrane proteins. The study revealed that the labeling was predominantly restricted to integral membrane proteins, with little to no labeling of extrinsic proteins like spectrin, which is located on the cytoplasmic side of the membrane.

A major protein labeled in this study was Band 3, the anion exchange protein of the erythrocyte membrane. Further analysis through chymotrypsin treatment of the labeled Band 3 protein demonstrated that the photoactivated probe specifically labeled the membrane-spanning fragments of the protein. Crucially, no labeling was observed on the cytoplasmic fragment of Band 3, confirming that the probe selectively targets the regions of the protein embedded within the hydrophobic core of the membrane. This selective labeling provides a powerful method for mapping the transmembrane topology of integral membrane proteins.

| Labeled Component | Observation | Implication |

| Membrane Lipids | Labeled by 2-[3H]diazofluorene | Confirms partitioning into the hydrophobic core. |

| Integral Proteins | Labeled by 2-[3H]diazofluorene | Probe effectively targets proteins within the membrane. |

| Extrinsic Proteins | Little to no labeling | Demonstrates selectivity for the hydrophobic regions. |

| Band 3 Protein | Major protein labeled | A key target for hydrophobic photolabeling. |

| Band 3 (Membrane-spanning fragments) | Labeled | Pinpoints the location of the probe within the protein. |

| Band 3 (Cytoplasmic fragment) | No labeling | Confirms the probe's localization to the membrane core. |

Photochemical Crosslinking Techniques for Protein and Biomolecular Interactions

The ability of the carbene generated from 9-diazofluorene (B1199885) derivatives to form covalent bonds is not limited to insertion into C-H bonds. It can also react with other functional groups present in biomolecules, leading to the formation of crosslinks. This property has been harnessed to study protein-protein interactions and to identify the binding partners of specific ligands.

Covalent Crosslinking of Enzymes (e.g., Aldolase)

The study of protein quaternary structure and protein-protein interactions can be facilitated by chemical crosslinking. Photoactivatable crosslinkers offer the advantage of temporal control; the crosslinking reaction is initiated by light at a desired time.

A heterobifunctional reagent based on the N-oxysuccinimide ester of 2-carboxy-9-diazofluorene has been synthesized and successfully used to study the crosslinking of the enzyme aldolase. In this approach, the N-oxysuccinimide ester group first reacts with primary amino groups (e.g., lysine residues) on the protein surface, covalently attaching the diazofluorene moiety to the enzyme.

Upon photolysis of the probe-linked aldolase, the generated carbene can then react with a neighboring aldolase subunit, resulting in the formation of covalently crosslinked dimers, trimers, and tetramers. The rapid and efficient nature of the photolysis and subsequent crosslinking demonstrates the utility of diazofluorene-based reagents in elucidating the oligomeric state of proteins.

| Aldolase State | Crosslinking Result |

| Probe-linked Aldolase | Formation of dimers, trimers, and tetramers upon photolysis. |

Probing Receptor-Ligand Interactions with Photoaffinity Labeling

Photoaffinity labeling is a powerful technique to identify and characterize the binding sites of ligands on their biological receptors. This method involves a ligand that has been modified to include a photoactivatable group. Upon binding to its receptor, the photoactivatable group is activated by light, leading to the formation of a covalent bond between the ligand and the receptor. This permanently attaches a "tag" to the receptor, allowing for its identification and the mapping of the binding site.

While specific examples detailing the use of this compound for probing receptor-ligand interactions are not as prevalent as those for other photoactivatable groups like diazirines and benzophenones, the underlying principles are the same. The diazo group on the fluorene scaffold can serve as the photoactivatable moiety. A ligand of interest could be chemically coupled to the carboxylic acid group of DAF-BA. This conjugate would then be allowed to bind to its target receptor. Subsequent irradiation would trigger the formation of the reactive carbene, which would then covalently link the ligand to the receptor at or near the binding site.

The choice of the photoactivatable group is critical in designing a photoaffinity probe. Diazo compounds, like DAF-BA, are known to be highly reactive and can be activated by UV light. This strategy has been a powerful biochemical technique for mapping the architecture of enzymes and examining the structure of lipid membranes. The versatility of the carbene chemistry allows for the labeling of a wide range of amino acid residues within a binding pocket, providing valuable structural information about receptor-ligand interactions.

Development as Photoconvertible Dyes and Fluorescent Reporters in Research

This compound has been developed and utilized in chemical biology as a specialized research probe, primarily functioning as a photoactivatable, or photoconvertible, fluorescent reporter. This application leverages the unique chemical properties of the 9-diazofluorene group, which can transition from a non-fluorescent state to a fluorescent one upon photoirradiation. This "dark-to-bright" characteristic makes it a powerful tool for specific and controlled labeling in complex biological systems.

The fundamental principle behind its function lies in the photolysis of the diazo group. Initially, 9-diazofluorene and its derivatives are non-fluorescent. mdpi.com However, upon irradiation with ultraviolet (UV) or blue light, the diazo group extrudes molecular nitrogen (N₂), generating a highly reactive carbene intermediate. mdpi.com This carbene can then undergo various reactions, most notably insertion into neighboring chemical bonds, such as the O-H or C-H bonds of solvent molecules or lipids in a membrane. mdpi.com The resulting insertion products are typically fluorescent. mdpi.com

This photoconversion process is irreversible and allows for spatiotemporal control of fluorescent labeling. Researchers can introduce the non-fluorescent probe into a biological system, such as a cell membrane, and then use a focused light source to activate fluorescence only in a specific region of interest.

A key application of this compound is in the study of biological membranes. The butyric acid side chain mimics a fatty acid, facilitating the probe's incorporation into the hydrophobic core of cell membranes. insaindia.res.inrsc.org Once embedded within the membrane, the probe can be activated with light to covalently label the surrounding lipid and protein components. This has been particularly useful for "depth-dependent photolabeling," a technique to map the structure of the membrane's hydrophobic interior. mdpi.cominsaindia.res.in

The fluorescence of the photogenerated product is sensitive to the polarity of its environment, with emission tending to be higher in apolar, hydrophobic environments like the membrane core and lower in polar, protic environments. mdpi.com This property further enhances its utility as a membrane probe.

To illustrate the concept of photoconversion in this class of compounds, the following table presents data for a related, well-characterized 9-diazofluorene derivative (Compound 20 from Savchenko et al., 2025). This data is representative of the "dark-to-bright" transition central to the function of these probes.

Table 1: Representative Photophysical Properties of a Substituted 9-Diazofluorene Before and After Photoconversion

| State | Condition | Excitation Wavelength | Emission Wavelength | Fluorescence Intensity | Stokes Shift |

|---|---|---|---|---|---|

| Initial (Pre-photolysis) | In dioxane | 470 nm | N/A | Non-fluorescent | N/A |

| Final (Post-photolysis) | In dioxane, after irradiation at 470 nm | ~470 nm | Orange-Red Emission | Strong (10-20x gain) | Large |

Note: The data in this table is for a related 2,7-disubstituted 9-diazofluorene and is presented to illustrate the general principle of photoconversion. Specific values for this compound may vary.

The development of 9-diazofluorene-based probes, including the butyric acid derivative, provided researchers with valuable tools for fluorescent photochemical labeling of the hydrophobic core of artificial and natural membranes, such as those of human erythrocytes. nih.gov These reagents have been instrumental in studying integral membrane proteins and their membrane-spanning regions. nih.gov

Broader Impact and Emerging Applications of Diazofluorene Chemistry

Contributions to Novel Methodologies in Organic Synthesis

The photolytic or thermolytic decomposition of 9-diazofluorene (B1199885) and its derivatives, such as 9-Diazofluorene-2-butyric acid, generates the fluorenylidene carbene, a reactive intermediate with distinct singlet and triplet spin states. wikipedia.org The reactivity of these states has been harnessed to develop novel strategies in organic synthesis.

The singlet state of fluorenylidene undergoes concerted reactions, such as cyclopropanation of olefins, with retention of stereochemistry. wikipedia.org In contrast, the triplet state reacts in a stepwise manner, often leading to a mixture of stereoisomers. wikipedia.org This differential reactivity allows chemists to control the stereochemical outcome of reactions by manipulating the experimental conditions to favor either the singlet or triplet carbene. The presence of a butyric acid moiety, as in this compound, offers a handle for further chemical transformations, enabling the incorporation of the fluorenyl group into more complex molecular architectures. The 9-phenyl-9-fluorenyl group, a related structure, has been recognized for its ability to protect nitrogen atoms in amino acids during enantiospecific synthesis, preventing racemization. nih.govaalto.fi

The fluorenyl group itself is a valuable structural motif in organic synthesis. For instance, N-heterocyclic carbenes have been used to catalyze the synthesis of dibenzofulvenes and fluorenyl alcohols from 9-(trimethylsilyl)fluorene (B1595991) and aldehydes. rsc.org This highlights the ongoing development of catalytic methods involving fluorene (B118485) derivatives.

Role in Materials Science for Organic Optoelectronic Applications

Fluorene derivatives are prized in materials science for their exceptional photophysical and electronic properties, making them key components in organic optoelectronic devices like organic light-emitting diodes (OLEDs). mdpi.comresearchgate.netyoutube.com The rigid, planar structure of the fluorene core contributes to high thermal stability and efficient charge transport.

The introduction of substituents onto the fluorene framework allows for the fine-tuning of its electronic properties. Symmetrical fluorene derivatives with various substituents attached via ethynyl (B1212043) linkages have been synthesized to investigate their photophysical properties for OLED applications. mdpi.com The nature of these substituents has been shown to influence the π-conjugation of the molecules. mdpi.com Bipolar host materials incorporating spiro[fluorene-9,9′-phenanthren-10′-one] acceptors have been designed for highly efficient yellow OLEDs. rsc.org Furthermore, imidazole (B134444) derivatives are widely used in the synthesis of materials for OLEDs due to their excellent photoluminescence and electrochemical properties. tandfonline.com

In this context, this compound can be envisioned as a precursor for functionalized fluorene-based materials. The diazo group can be converted to the fluorenylidene carbene to facilitate polymerization or surface functionalization reactions. The butyric acid side chain can enhance the solubility of the resulting materials in common organic solvents, a crucial factor for solution-based processing of thin films for OLEDs. It can also serve as an anchor to graft the fluorene unit onto other materials or substrates.

Development of Chemical Biology Tools Beyond Membrane Probes

The photoactivatable nature of diazo compounds has been exploited in the development of powerful tools for chemical biology, most notably in photoaffinity labeling (PAL). nih.govsemanticscholar.org PAL is a technique used to identify and study biomolecular interactions in their native environment. harvard.edu A photoaffinity probe, which contains a photoreactive group, a recognition element, and often a reporter tag, is introduced into a biological system. Upon photoactivation, the photoreactive group forms a highly reactive species that covalently crosslinks to nearby interacting biomolecules, which can then be identified and characterized. nih.govsemanticscholar.org

While diazirines are more commonly used in modern PAL due to their smaller size and greater stability, the underlying principle of generating a reactive carbene upon photolysis is shared with diazofluorene derivatives. nih.govu-tokyo.ac.jp this compound possesses the key features of a photoaffinity probe. The diazofluorene moiety serves as the photoactivatable group, and the butyric acid provides a versatile linker for attaching a recognition element (e.g., a ligand for a specific protein) or a reporter tag (e.g., biotin (B1667282) or a fluorophore).

The ability to initiate a crosslinking reaction with a pulse of light offers precise temporal control over the labeling process, allowing for the capture of transient interactions that are often missed by other techniques. nih.gov The application of such probes extends beyond simply identifying protein-ligand interactions to mapping binding sites and studying the dynamics of complex biological systems.

Advances in Catalytic Processes Utilizing Diazo Compounds

The fluorenylidene carbene generated from 9-diazofluorene derivatives can participate in a variety of catalytic reactions. While the carbene itself is highly reactive, its reactivity can be modulated through coordination to transition metals, leading to the development of novel catalytic transformations. Ruthenium complexes of fluorenylidene and diazofluorene have been synthesized and characterized, demonstrating the potential for these species in catalysis. researchgate.net

Furthermore, palladium-catalyzed reactions have been employed for the synthesis of 9-fluorenylidenes, showcasing the utility of transition metal catalysis in accessing these important structural motifs. The development of N-heterocyclic carbene (NHC)-catalyzed reactions for the synthesis of fluorenyl derivatives further expands the catalytic toolbox available to chemists working with these compounds. rsc.org

The butyric acid functionality in this compound could be utilized to immobilize a fluorenylidene-based catalyst onto a solid support, facilitating catalyst recovery and reuse. This approach is a key principle of green chemistry, aiming to develop more sustainable chemical processes.

Future Research Directions and Challenges

Design and Synthesis of Advanced 9-Diazofluorene-2-butyric Acid Analogues with Tunable Reactivity

The core structure of this compound provides a robust scaffold for the synthesis of a diverse range of analogues. Future research will likely focus on modifying both the fluorene (B118485) ring and the butyric acid side chain to fine-tune the reactivity of the resulting carbene. The introduction of electron-donating or electron-withdrawing groups at various positions on the fluorenyl backbone can significantly influence the stability and electrophilicity of the diazo compound and the corresponding carbene. researchgate.net

For instance, the rate of carbene formation and its subsequent reactions are influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net This principle allows for the rational design of DAF-BA analogues with tailored reactivity for specific applications. The butyric acid moiety also presents opportunities for modification, such as esterification or amidation, to alter the solubility and steric properties of the molecule, further expanding its synthetic utility.

A key challenge in this area is the development of synthetic routes that are both efficient and scalable, allowing for the production of a wide array of derivatives for systematic investigation. The stability of substituted diaryldiazomethanes and diazofluorenes is a critical factor that needs to be carefully considered during their synthesis and handling. researchgate.net

Integration of DAF-BA with Advanced Spectroscopic Techniques for Real-Time Mechanistic Insights

Understanding the intricate mechanisms of carbene-mediated reactions is paramount for their effective application. The integration of DAF-BA photolysis with advanced spectroscopic techniques offers a powerful approach to gain real-time mechanistic insights. Ultrafast laser flash photolysis, for example, can be employed to directly observe the formation and decay of the transient carbene intermediates generated from DAF-BA analogues.

Spectroscopic characterization of these reactive species provides valuable data on their electronic structure and reactivity. For instance, the absorption spectra of carbene intermediates can reveal information about their spin state (singlet or triplet), which dictates their reaction pathways. The development of time-resolved infrared (TRIR) and time-resolved resonance Raman (TRRR) spectroscopy could provide detailed vibrational information about the carbene and its reaction intermediates, offering a more complete picture of the reaction dynamics. A significant challenge lies in the short lifetimes of these carbene intermediates, necessitating the use of highly sensitive and rapid detection methods.

Computational Design and Prediction of Novel Carbene-Mediated Reactions

Computational chemistry has emerged as an indispensable tool in modern chemical research, and its application to the study of DAF-BA-derived carbenes holds immense promise. Density Functional Theory (DFT) calculations can be utilized to model the electronic structure and predict the reactivity of fluorenylidene-2-butyric acid and its analogues. nih.govnih.govresearchgate.net Such computational studies can elucidate the thermodynamics and kinetics of various carbene-mediated reactions, including cyclopropanations, C-H insertions, and ylide formations. researchgate.net

By computationally screening a virtual library of DAF-BA analogues and potential substrates, researchers can identify promising candidates for experimental investigation, thereby accelerating the discovery of novel and selective transformations. rsc.org These computational models can also aid in understanding the role of substituents on the fluorene ring in modulating the carbene's reactivity and selectivity. nih.gov

A primary challenge in this field is the development of computational models that can accurately account for solvent effects and other environmental factors that can influence the outcome of carbene reactions. The synergistic combination of computational predictions and experimental validation will be crucial for advancing this area of research. researchgate.net

Exploration of this compound in Surface Chemistry and Nanomaterials

The unique reactivity of the carbene generated from DAF-BA makes it an attractive candidate for applications in surface chemistry and the functionalization of nanomaterials. The carbene can react with surface functionalities or unsaturated bonds on various materials to form stable covalent linkages. nih.gov This opens up possibilities for the controlled modification of surfaces to impart desired properties, such as hydrophobicity, biocompatibility, or catalytic activity. researchgate.net

For example, the functionalization of graphene or carbon nanotubes with DAF-BA could lead to novel hybrid materials with enhanced electronic or mechanical properties. nih.gov The butyric acid side chain can serve as an anchor point for the attachment of other molecules, enabling the creation of multifunctional surfaces and nanomaterials. The covalent modification of surfaces through diazo chemistry offers a robust method for creating stable and well-defined interfaces. researchgate.net

A key challenge is to achieve precise control over the density and orientation of the immobilized molecules on the surface. Furthermore, the development of methods to characterize these modified surfaces at the molecular level is essential for understanding their structure-property relationships.

Expanding the Repertoire of Chemical Biology Applications for Diazo Compounds

Diazo compounds, including DAF-BA, are finding increasing use as versatile tools in chemical biology. The reactivity of the diazo group and the resulting carbene can be harnessed for a variety of applications, such as bioconjugation, cellular imaging, and proteomics. For instance, DAF-BA analogues can be designed as photoactivatable crosslinkers to study protein-protein interactions within living cells.

The butyric acid handle can be used to attach fluorescent dyes or other reporter molecules, enabling the visualization of biological processes. nih.govrsc.orgrsc.org The development of bioorthogonal reactions involving diazo compounds is a particularly exciting area of research, as it allows for the selective labeling of biomolecules in their native environment. nih.gov

A significant challenge is to design DAF-BA derivatives that are both biocompatible and possess the desired reactivity and selectivity for specific biological targets. Ensuring that the photochemical activation of the diazo compound does not cause cellular damage is also a critical consideration.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 9-Diazofluorene-2-butyric acid in biological samples?

- Methodology : High-performance liquid chromatography (HPLC) coupled with fluorescence detection is commonly employed, leveraging the compound’s fluorescent properties (excitation: ~485 nm, emission: ~538 nm) for sensitive quantification . Solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc) is effective for sample preparation, with conditioning using methanol and elution with organic solvents (e.g., 2-propanol) to minimize matrix interference . Deuterated internal standards (e.g., triclosan-d3) improve accuracy by correcting for recovery variations during extraction .

Q. What are the critical storage and handling protocols for this compound to ensure stability?

- Methodology : Store lyophilized powder at ≤-20°C in airtight, light-protected containers to prevent photodegradation and hydrolysis. Reconstitute in anhydrous DMSO (≤10 mM stock solutions) to avoid moisture-induced instability. Avoid freeze-thaw cycles; prepare working aliquots for single-use applications . Glassware should be deactivated with 5% dimethyldichlorosilane (DMDCS) to reduce adsorption losses .

Q. How is this compound structurally characterized, and what spectroscopic techniques are used?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. Fluorescence spectroscopy validates photophysical properties (e.g., quantum yield, Stokes shift), while FT-IR identifies functional groups like diazo and carboxylic acid moieties .

Advanced Research Questions

Q. How can experimental conditions be optimized for nitric oxide (NO) detection using this compound in complex biological matrices?

- Methodology : Adjust pH to 7.4 (physiological range) to enhance reaction specificity with NO. Use low-DMSO concentrations (<0.1% v/v) to minimize cellular toxicity. Include negative controls (e.g., NO synthase inhibitors) and positive controls (e.g., NO donors like SNP) to validate signal specificity . For tissue samples, implement gradient elution in HPLC to separate interfering metabolites (e.g., biogenic amines) .

Q. How should researchers address contradictions in fluorescence intensity data when using this compound across different experimental models?

- Methodology : Cross-validate findings with alternative NO detection methods (e.g., electrochemical sensors, Griess assay) to rule out probe-specific artifacts . Analyze potential interferents (e.g., reactive oxygen species, thiols) via spike-and-recovery experiments. Statistical tools like Bland-Altman plots can quantify agreement between methods .

Q. What strategies are effective for integrating this compound into multi-analyte studies targeting environmental or cellular pollutants?

- Methodology : Combine SPE with mixed-mode sorbents (e.g., HLB for hydrophobics, MAX for anions) to co-extract diverse analytes (e.g., phenols, parabens) . Use tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode for simultaneous quantification. Normalize data to account for matrix effects (e.g., ion suppression) via isotopic dilution .

Q. How does the stability of this compound vary under different solvent systems and temperatures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.